molecular formula C7H12Br2N4 B11806311 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide

5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide

Cat. No.: B11806311
M. Wt: 312.01 g/mol
InChI Key: AJVMSRYJJZOVFY-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide is a chemical compound with the molecular formula C7H12Br2N4 It is a derivative of pyridazin, a heterocyclic compound containing nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide typically involves the reaction of appropriate pyridazin derivatives with bromine sources under controlled conditions. One common method involves the bromination of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine using hydrobromic acid or other bromine-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired dihydrobromide salt. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine: Similar structure but with a methyl group substitution.

    5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one: Contains a carbonyl group instead of an amine.

    5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine: Different ring fusion and functional groups

Uniqueness

5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C7H12Br2N4

Molecular Weight

312.01 g/mol

IUPAC Name

5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine;dihydrobromide

InChI

InChI=1S/C7H10N4.2BrH/c8-7-3-5-4-9-2-1-6(5)10-11-7;;/h3,9H,1-2,4H2,(H2,8,11);2*1H

InChI Key

AJVMSRYJJZOVFY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CC(=NN=C21)N.Br.Br

Origin of Product

United States

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